molecular formula C24H17BrN4O2S B2946477 3-benzyl-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034568-46-0

3-benzyl-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2946477
CAS No.: 2034568-46-0
M. Wt: 505.39
InChI Key: RWAFSJMVUKVZPX-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic hybrid molecule designed for advanced medicinal chemistry research. It strategically incorporates two pharmacologically active moieties: a quinazolin-4(3H)-one core and a 1,3,4-oxadiazole ring, a design principle known to yield compounds with enhanced and multifaceted biological profiles. The presence of the bromophenyl substituent on the oxadiazole ring is a critical feature, as halogenated derivatives often demonstrate superior biological activity, particularly in antimicrobial contexts . This compound is of significant interest for screening against a panel of Gram-positive and Gram-negative bacterial strains, as similar structural hybrids have exhibited potent effects, in some cases surpassing standard antibiotics like ampicillin . The molecular framework is also highly relevant in anticancer research, as both quinazolinone and 1,3,4-oxadiazole derivatives are extensively investigated for their cytotoxicity and ability to inhibit topoisomerase enzymes, a validated target in oncology . The integration of these systems into a single architecture, further diversified with a benzylthioether linker, offers researchers a valuable chemical tool for probing structure-activity relationships, mechanism of action, and for use as a lead compound in the development of new anti-infective and chemotherapeutic agents.

Properties

IUPAC Name

3-benzyl-2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2S/c25-18-10-6-9-17(13-18)22-27-21(31-28-22)15-32-24-26-20-12-5-4-11-19(20)23(30)29(24)14-16-7-2-1-3-8-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAFSJMVUKVZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that incorporates various functional groups, making it a significant subject of interest in medicinal chemistry. It features a quinazolin-4(3H)-one core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H17BrN4O2SC_{24}H_{17}BrN_{4}O_{2}S with a molecular weight of 505.39 g/mol. The structure consists of a quinazolinone core linked to a thioether and an oxadiazole moiety, which enhances its pharmacological profile.

Property Value
Molecular FormulaC24H17BrN4O2S
Molecular Weight505.39 g/mol
Core StructureQuinazolin-4(3H)-one
Functional GroupsThioether, Oxadiazole

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit potent antimicrobial activities. In vitro studies have demonstrated that compounds similar to This compound show efficacy against various bacterial strains and fungi. For example, derivatives have been tested against:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus niger

A study reported that certain derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the range of 1.95 to 10 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of This compound has been explored through various studies. Research has shown that similar quinazolinone derivatives possess cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, one study found promising antitumor activity with IC50 values indicating effective inhibition of cell proliferation .

The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Interacting with specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : Affecting signaling pathways related to cell growth and apoptosis.
  • Structural Stability : The unique combination of functional groups may enhance binding affinities to target sites.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this class of compounds:

  • Antimicrobial Efficacy Study : A comprehensive evaluation of various quinazolinone derivatives highlighted their antimicrobial properties, with some exhibiting excellent activity against resistant strains .
  • Anticancer Activity Investigation : In vitro assays demonstrated that selected derivatives significantly inhibited the growth of cancer cell lines, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and biological differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents Molecular Weight Key Biological Activity (IC50/EC50) Reference
Target Compound : 3-Benzyl-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one Quinazolinone - 3-Benzyl
- 2-(Oxadiazole-thio-3-bromophenyl)
Not Reported Not Reported -
8o : 2-(5-((3-Bromophenyl)thio)-1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-one Quinazolinone - 2-(Oxadiazole-thio-3-bromophenyl)
- No 3-benzyl
~432.3* Antiproliferative (A549: IC50 = 3.46 µM)
VIIs : 3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one Quinazolinone - 3-Methyl
- Triazole-thio-CF3-benzyl
~533.5* Antimicrobial (Xoo: EC50 = 47.6 µg/mL; Xac: EC50 = 22.1 µg/mL)
3-(4-Chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one Quinazolinone - 3-(4-Chlorobenzyl)
- 2-(Oxadiazole-thio-3-CF3-phenyl)
528.9 Not Reported
3-(4-Chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one Quinazolinone - 3-(4-Chlorobenzyl)
- 2-(Oxadiazole-thio-4-methylthio-phenyl)
507.0 Not Reported
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one Quinazolinone - 3-Ethyl
- 2-(Oxazole-thio-3-chlorophenyl)
411.9 Not Reported

*Calculated based on molecular formulas.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The absence of a 3-benzyl group in 8o correlates with moderate antiproliferative activity (IC50 = 3.46 µM), suggesting that the benzyl group in the target compound might enhance potency by improving target binding or pharmacokinetics .
  • Replacement of oxadiazole with triazole (as in VIIs ) shifts activity toward antimicrobial effects, likely due to altered electronic properties and hydrogen-bonding capacity .

Halogen and Electron-Withdrawing Groups :

  • The 3-bromophenyl group in the target compound and 8o may facilitate halogen bonding with target proteins, whereas the trifluoromethyl group in VIIs and enhances lipophilicity and metabolic stability .

Thioether vs.

Aromatic vs. Aliphatic Substituents :

  • The ethyl group in results in lower molecular weight (~411.9 vs. ~528.9 in ), which may reduce steric hindrance but compromise target affinity compared to bulkier benzyl/chlorobenzyl groups .

Implications for Drug Design

Antiproliferative Optimization : The benzyl and bromophenyl groups in the target compound could be strategically retained to enhance cytotoxicity, as seen in 8o .

Antimicrobial Potential: Introducing triazole-thioether moieties (as in VIIs) may broaden activity against bacterial/fungal pathogens .

Physicochemical Tuning : Substituting bromine with CF3 (as in ) or methylthio (as in ) could modulate solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key intermediates should be monitored?

The synthesis typically involves multi-step reactions, including:

  • Formation of the 1,2,4-oxadiazole ring : Reacting 3-bromophenyl amidoxime with a carboxylic acid derivative under microwave irradiation or thermal cyclization to form the oxadiazole core .
  • Quinazolinone backbone assembly : Condensation of anthranilic acid derivatives with benzyl isothiocyanate, followed by cyclization .
  • Thioether linkage : Coupling the oxadiazole-methyl intermediate with the quinazolinone-thiol group using a base like K₂CO₃ in DMF . Key intermediates : Monitor the oxadiazole intermediate (via LC-MS) and the thiolated quinazolinone precursor (via TLC and 1^1H NMR) to ensure stepwise progression .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1^1H/13^{13}C NMR : Confirm substituent positions (e.g., benzyl, bromophenyl) via chemical shifts and coupling patterns. For example, the methylthio group resonates at δ 2.5–3.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ for C25_{25}H19_{19}BrN4_4O2_2S).
  • IR Spectroscopy : Identify functional groups like C=N (oxadiazole, ~1600 cm1^{-1}) and C=O (quinazolinone, ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when scaling up from milligram to gram quantities?

  • Catalyst selection : Use Bleaching Earth Clay (pH 12.5) in PEG-400 solvent to enhance thioether coupling efficiency at 70–80°C .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining >80% yield for cyclization steps .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. How should contradictory data in antiproliferative activity assays (e.g., varying IC50_{50} values) be analyzed and resolved?

  • Control variables : Standardize cell lines (e.g., A549 lung cancer cells), incubation time (48–72 hours), and solvent (DMSO concentration ≤0.1%) .
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., cisplatin) to calibrate assay sensitivity.
  • Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necrosis, addressing discrepancies in cytotoxicity mechanisms .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

  • Molecular docking : Utilize AutoDock Vina to model interactions with EGFR or tubulin, guided by the oxadiazole and quinazolinone moieties’ electron-deficient regions .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and binding sites. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

Q. What methodologies are recommended for assessing the environmental fate and biodegradation pathways of this compound?

  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC-MS to identify hydrolytic byproducts (e.g., bromophenol derivatives) .
  • Soil microcosm assays : Evaluate biodegradation in soil samples using OECD 307 guidelines, quantifying residual compound via LC-MS/MS over 28 days .

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